molecular formula C18H34N2O2 B12728798 N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide CAS No. 94376-16-6

N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide

Cat. No.: B12728798
CAS No.: 94376-16-6
M. Wt: 310.5 g/mol
InChI Key: KMRFWMAEJOSUNG-UHFFFAOYSA-N
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Description

N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide is a chemical compound with the molecular formula C18H34N2O2 and a molecular weight of 310.54 g/mol . This compound is known for its unique structure, which includes an epoxy group and a menthane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves several steps. One common synthetic route includes the reaction of 1,8-epoxy-p-menthane with N,N-dipropylamine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Properties

CAS No.

94376-16-6

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

IUPAC Name

N,N-dipropyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide

InChI

InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)16(21)13-19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15,19H,6-13H2,1-5H3

InChI Key

KMRFWMAEJOSUNG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CNC1CC2CCC1(OC2(C)C)C

Origin of Product

United States

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